molecular formula C8H9N3O2 B8570230 3-(2-aminoethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one

3-(2-aminoethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one

Cat. No.: B8570230
M. Wt: 179.18 g/mol
InChI Key: MZUJGXVUOIAODV-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-3H-oxazolo[4,5-b]pyridin-2-one is a heterocyclic compound that features both an oxazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of 3-(2-Aminoethyl)-3H-oxazolo[4,5-b]pyridin-2-one allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-3H-oxazolo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with ethyl oxalyl chloride, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Aminoethyl)-3H-oxazolo[4,5-b]pyridin-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-3H-oxazolo[4,5-b]pyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization to form more complex heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

    Cyclization: Cyclization reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

3-(2-Aminoethyl)-3H-oxazolo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-3H-oxazolo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3H-oxazolo[4,5-b]pyridin-2-one: A closely related compound with similar structural features.

    3-(2-Aminoethyl)-2H-oxazolo[4,5-b]pyridin-2-one: Another derivative with slight variations in the oxazole ring.

Uniqueness

3-(2-Aminoethyl)-3H-oxazolo[4,5-b]pyridin-2-one is unique due to its specific combination of an oxazole and a pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

3-(2-aminoethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C8H9N3O2/c9-3-5-11-7-6(13-8(11)12)2-1-4-10-7/h1-2,4H,3,5,9H2

InChI Key

MZUJGXVUOIAODV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)O2)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.013 mol of hexamethylenetetramine, dissolved beforehand in 20 cm3 of chloroform, and 0.01 mol of 3-(2-bromoethyl)-3H-oxazolo[4,5-b]pyridin-2-one, dissolved beforehand in 15 cm3 of chloroform, are introduced into a round-bottomed flask placed under argon and surmounted by a condenser. The mixture is heated to reflux for one week. The product is drained and dried. The precipitate is introduced into a ground-necked 250-cm3 flask equipped with a reflux condenser, and 50 cm3 of absolute alcohol and 10 cm3 of concentrated hydrochloric acid are added. The mixture is heated to reflux for two hours with magnetic stirring. The solvent is evaporated off on a water bath under vacuum and the product is recrystallized in alcohol at 95° C.
Quantity
0.013 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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